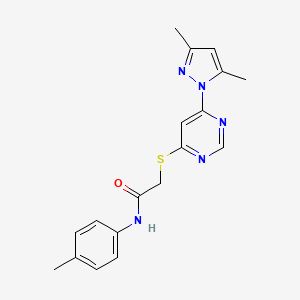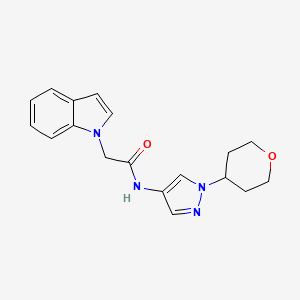
3,4-Diiodo-5-methyl-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diiodo-5-methyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the ultrasound-promoted regioselective synthesis, which has been used to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, a compound structurally related to 3,4-diiodo-5-methyl-1H-pyrazole. This method is efficient, yielding products in short reaction times and with excellent yields . Another method involves the cyclocondensation of arylhydrazines with either alpha-oxoketene dithioacetals or beta-oxodithioesters to produce 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and X-ray crystallography. For instance, substituted 5-amino-3-methylthio-1H-pyrazoles have been studied using X-ray diffraction analysis, revealing the influence of the 4-position substituent on the ratio of isomers in the products . Similarly, the crystal structure of a novel pyrazole derivative was determined, showing a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including methylation, which can occur at the endocyclic nitrogen atoms . The regioselectivity of these reactions can be influenced by the nature of substituents on the pyrazole ring. Additionally, pyrazoles can be synthesized through a one-pot three-component reaction sequence, which includes Sonogashira coupling, Michael addition, and cyclocondensation, leading to highly fluorescent pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be extensively studied through experimental and theoretical methods. For example, the thermal decomposition of a pyrazole compound was investigated using thermogravimetric analysis, and its molecular geometries and electronic structures were optimized using ab initio methods . The vibrational frequencies, chemical shifts, and molecular electrostatic potential of pyrazole derivatives can be calculated and compared with experimental data to gain insights into their properties 10.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Tautomerism
Research on NH-pyrazoles, including compounds structurally related to 3,4-Diiodo-5-methyl-1H-pyrazole, has revealed insights into their chemical structures and tautomerism. Studies have utilized X-ray crystallography and NMR spectroscopy to explore the structure and tautomerism in both solution and solid states. Such research contributes to a deeper understanding of the molecular characteristics of NH-pyrazoles (Cornago et al., 2009).
Synthesis and Characterization
There's significant interest in the synthesis and characterization of various pyrazole derivatives, including those related to 3,4-Diiodo-5-methyl-1H-pyrazole. Studies have focused on understanding the chemical processes involved in creating these compounds and their physical and chemical properties. This research is crucial for the development of new compounds with potential applications in various fields (Viveka et al., 2016).
Medicinal Chemistry
Pyrazole compounds, including variants of 3,4-Diiodo-5-methyl-1H-pyrazole, have been studied for their potential in medicinal chemistry. Research in this area explores the biological and pharmacological activities of these compounds, including their potential as analgesics and in cancer treatment. This line of research is instrumental in the discovery and development of new drugs (Trevisan et al., 2013).
Antimicrobial and Antioxidant Activities
Several studies have investigated the antimicrobial and antioxidant properties of pyrazole derivatives. These studies contribute to the understanding of the potential use of these compounds in combating microbial infections and their role as antioxidants (Govindaraju et al., 2012).
Advanced Materials and Polymer Science
Research has also been conducted on the application of pyrazole-based compounds in materials science, particularly in the field of polymer chemistry. This includes the development of novel polymers and the study of their properties, which could have significant implications for various industrial and technological applications (Gardiner et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-diiodo-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLNGDMFVSCNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodo-5-methyl-1h-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2547267.png)
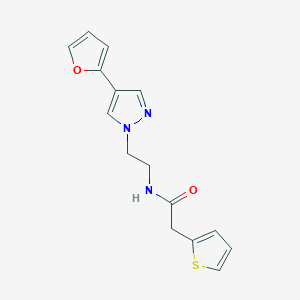
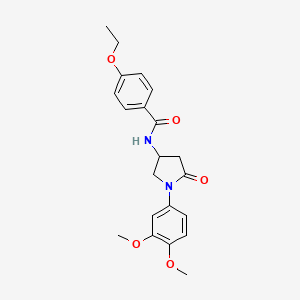

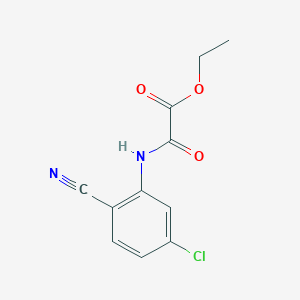

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)

